molecular formula C15H11N3O2 B2930473 4-(Quinazolin-4-ylamino)benzoic acid CAS No. 33683-30-6

4-(Quinazolin-4-ylamino)benzoic acid

Cat. No.: B2930473
CAS No.: 33683-30-6
M. Wt: 265.272
InChI Key: SGTLIIKTRIMNPW-UHFFFAOYSA-N
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Description

4-(Quinazolin-4-ylamino)benzoic acid is an organic compound with the molecular formula C15H11N3O2 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a quinazoline ring system attached to a benzoic acid moiety through an amino linkage. It is primarily used in research settings for its potential biological activities and as a building block in organic synthesis.

Safety and Hazards

“4-(Quinazolin-4-ylamino)benzoic acid” is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 according to GHS classification . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinazolinone and quinazoline derivatives, such as “4-(Quinazolin-4-ylamino)benzoic acid”, have a wide range of biological properties and are considered important in medicinal chemistry . Future research may focus on exploring their potential uses in various therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 4-(Quinazolin-4-ylamino)benzoic acid are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .

Mode of Action

This compound interacts with its targets by inhibiting the formation of biofilms, which are communities of bacteria that adhere to each other on a surface . This compound has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Furthermore, it impedes the twitching motility of Pseudomonas cells, a trait which augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The affected pathway is the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, and the compound’s action leads to a decrease in biofilm formation, cell surface hydrophobicity, exopolysaccharide production, and twitching motility .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption and distribution

Result of Action

The result of the compound’s action is a decrease in the virulence of Pseudomonas aeruginosa . By inhibiting biofilm formation and other virulence factors, the compound reduces the bacteria’s ability to adhere to surfaces, form protective biofilms, and invade host tissues . This could potentially make infections caused by these bacteria easier to treat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinazolin-4-ylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with quinazoline derivatives. One common method includes the use of microwave-assisted synthesis, which has been shown to be an effective and green approach for the preparation of quinazoline derivatives . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters for scalability and cost-effectiveness would be key considerations.

Chemical Reactions Analysis

Types of Reactions

4-(Quinazolin-4-ylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Quinolin-2-yl)benzoic acid
  • 4-(4-Pyrimidinylamino)benzoic acid
  • 4-(2-Chloro-4-pyrimidinyl)benzoic acid
  • 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid

Uniqueness

4-(Quinazolin-4-ylamino)benzoic acid is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it has shown promising results in inhibiting specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-(quinazolin-4-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTLIIKTRIMNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33683-30-6
Record name 33683-30-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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